Cas no 588-56-7 (N,n-dimethylethanamine)

N,n-dimethylethanamine, also known as dimethylamine, is a versatile organic compound with amine functionality. It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agricultural chemicals. Its key advantages include high purity, ease of handling, and compatibility with various organic reactions, making it a preferred choice in chemical synthesis.
N,n-dimethylethanamine structure
N,n-dimethylethanamine structure
商品名:N,n-dimethylethanamine
CAS番号:588-56-7
MF:C14H10F2
メガワット:216.226
CID:1614753
PubChem ID:816850

N,n-dimethylethanamine 化学的及び物理的性質

名前と識別子

    • N,n-dimethylethanamine
    • (E)-4,4'-difluorostilbene
    • 4,4'-difluorostilbene
    • trans-4,4'-difluorostilbene
    • CARBANILIC ACID, p-CHLORO-, DIESTER with DI(2-PYRIDYL)ETHYLENE
    • AC1MHVWF
    • (E)-1,2-Bis-(4-chlor-phenylcarbamoyloxy)-1,2-di-[2]pyridyl-aethen
    • BRN 0068460
    • (E)-1,2-bis-(4-chloro-phenylcarbamoyloxy)-1,2-di-[2]pyridyl-ethene
    • (E)-4'4'-difluorostilbene
    • (E)-1,2-bis(4-fluorophenyl)ethene
    • Di(2-pyridyl)vinylene p-chlorocarbanilate
    • (E)-1,2-di(4-fluorophenyl)ethene
    • LS-50980
    • 4-23-00-03178 (Beilstein Handbook Reference)
    • p,p'-difluorostilbene
    • (E)-4,4'-difluorostilbene; 4,4'-difluorostilbene; trans-4,4'-difluorostilbene; CARBANILIC ACID, p-CHLORO-, DIESTER with DI(2-PYRIDYL)ETHYLENE; AC1MHVWF; (E)-1,2-Bis-(4-chlor-phenylcarbamoyloxy)-1,2-di-[2]pyridyl-aethen; BRN 0068460; (E)-1,2-bis-(4-chloro-phenylcarbamoyloxy)-1,2-di-[2]pyridyl-ethene; (E)-4'4'-difluorostilbene; (E)-1,2-bis(4-fluorophenyl)ethene; Di(2-pyridyl)vinylene p-chlorocarbanilate; (E)-1,2-di(4-fluorophenyl)ethene;
    • 1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene
    • Z2050053037
    • CHEMBL2261004
    • MFCD04971240
    • 588-56-7
    • 4,4'-Difluorostilbene, 95%
    • 27764-15-4
    • SCHEMBL700052
    • SCHEMBL700051
    • インチ: InChI=1S/C14H10F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
    • InChIKey: RBKOGNMZDLWKCL-OWOJBTEDSA-N
    • ほほえんだ: C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F

計算された属性

  • せいみつぶんしりょう: 216.0751
  • どういたいしつりょう: 216.07505664g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • PSA: 0

N,n-dimethylethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB278086-1g
4,4'-Difluorostilbene, 95%; .
588-56-7 95%
1g
€1280.00 2024-04-17

N,n-dimethylethanamine 関連文献

N,n-dimethylethanamineに関する追加情報

Chemical Profile of N,N-dimethylethanamine (CAS No. 588-56-7)

N,N-dimethylethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 588-56-7, is a significant organic compound widely utilized in pharmaceutical synthesis, agrochemical production, and specialty chemical manufacturing. This amine derivative belongs to the class of secondary amines, characterized by its molecular formula C₃H₉N and a molecular weight of 59.12 g/mol. Its structural simplicity yet functional versatility makes it a valuable intermediate in various chemical processes.

The compound is primarily recognized for its role as a building block in the synthesis of more complex molecules. Its bifunctional nature, featuring both a primary amine group and a methyl group, allows for diverse chemical modifications, including nucleophilic substitution reactions, condensation reactions, and alkylation processes. These properties have positioned N,N-dimethylethanamine as an indispensable reagent in industrial and laboratory settings.

In recent years, advancements in medicinal chemistry have highlighted the compound's potential in drug development. Researchers have explored its applications in synthesizing novel pharmacophores, particularly in the design of central nervous system (CNS) therapeutics. The amine's ability to form stable hydrogen bonds and participate in dipole-dipole interactions has been leveraged to enhance the binding affinity of drug candidates targeting neurological disorders. For instance, derivatives of N,N-dimethylethanamine have been investigated for their efficacy in modulating neurotransmitter activity, offering promising avenues for treating conditions such as depression and anxiety.

The agrochemical sector has also benefited from the utility of N,N-dimethylethanamine. Its incorporation into pesticide formulations has demonstrated improved stability and bioavailability, leading to more effective crop protection solutions. Furthermore, its role as a precursor in synthesizing herbicidal compounds underscores its importance in sustainable agriculture. By optimizing reaction conditions involving N,N-dimethylethanamine, chemists have developed environmentally friendly alternatives to traditional agrochemicals, aligning with global efforts toward green chemistry principles.

From a synthetic chemistry perspective, N,N-dimethylethanamine serves as a versatile intermediate in the preparation of fine chemicals. Its reactivity with various electrophiles allows for the construction of complex molecular architectures essential for industrial applications. For example, it has been employed in the synthesis of chiral auxiliaries used in asymmetric catalysis, contributing to the production of enantiomerically pure compounds critical for pharmaceuticals and materials science.

The compound's solubility profile further enhances its utility across multiple domains. Being soluble in both polar and non-polar solvents, N,N-dimethylethanamine can be seamlessly integrated into diverse reaction systems without compromising efficiency or yield. This characteristic has made it a preferred choice for researchers seeking compatibility with both aqueous and organic-phase reactions.

Recent studies have also delved into the compound's role in material science. Researchers have explored its potential as a monomer or crosslinking agent in polymer formulations, leveraging its ability to form stable covalent bonds under controlled conditions. Such applications have led to the development of novel polymers with enhanced mechanical strength and thermal stability, expanding the possibilities for advanced material engineering.

The safety profile of N,N-dimethylethanamine is another critical aspect warranting discussion. While handling precautions are necessary due to its basic nature and potential irritation upon contact with skin or eyes, proper storage and usage protocols ensure safe handling within controlled environments. Regulatory guidelines recommend standard laboratory practices such as wearing appropriate personal protective equipment (PPE) and working under inert atmospheres when necessary.

Looking ahead, the future applications of N,N-dimethylethanamine appear promising as research continues to uncover new synthetic pathways and functional derivatives. The integration of computational chemistry techniques has further accelerated the discovery process by predicting novel reaction outcomes involving this compound. Such innovations are expected to drive further industrial adoption and academic exploration.

In summary,N,N-dimethylethanamine (CAS No. 588-56-7) remains a cornerstone in modern chemical synthesis across pharmaceuticals, agrochemicals, and materials science. Its unique structural features combined with recent advancements in synthetic methodologies ensure its continued relevance in addressing global challenges through innovative chemical solutions.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:588-56-7)N,n-dimethylethanamine
A964400
清らかである:99%
はかる:1g
価格 ($):758.0